Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate
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Overview
Description
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amine derivatives .
Scientific Research Applications
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can participate in various biochemical pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]butanoate
- Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]pentanoate
Uniqueness
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate is unique due to its specific structural features, which include the Boc-protected amino group and the oxopyrrolidinyl moiety. These features confer distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C13H22N2O5 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m1/s1 |
InChI Key |
HTQMBOWAEPNWLI-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCNC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Origin of Product |
United States |
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